molecular formula C5H7N3OS B3052777 6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one CAS No. 452-12-0

6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one

Cat. No.: B3052777
CAS No.: 452-12-0
M. Wt: 157.2 g/mol
InChI Key: NBZOSCCFHLYVDE-UHFFFAOYSA-N
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Description

6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarbothioate with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one is unique due to its specific substitution pattern and the presence of the thioxo group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

6-Ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one (CAS No. 452-12-0) is a compound belonging to the triazine family, characterized by its thioxo group. Its unique structure lends it potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C5H7N3OSC_5H_7N_3OS, with a molecular weight of approximately 157.19 g/mol. The compound features a thioxo group (–S=O) that significantly influences its reactivity and biological properties.

PropertyValue
Molecular FormulaC₅H₇N₃OS
Molecular Weight157.19 g/mol
CAS Number452-12-0

Antimicrobial Properties

Research indicates that derivatives of triazine compounds exhibit notable antimicrobial activities. A study focused on related compounds demonstrated significant antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 100 μg/mL . This suggests that this compound may possess similar antimicrobial properties due to its structural similarities.

Synthesis and Evaluation

A significant study synthesized various thioxo-triazine derivatives and evaluated their biological activities. The synthesized compounds were characterized using multiple spectroscopic methods (NMR, MS) and tested for their antimicrobial and antiviral efficacy . The findings indicated that modifications to the triazine ring could enhance biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has been crucial in understanding how modifications to the triazine structure affect biological outcomes. For example, substituents at specific positions on the triazine ring can enhance antimicrobial potency or alter the mechanism of action against viruses . This highlights the importance of further research into this compound's derivatives to optimize its biological activity.

Properties

IUPAC Name

6-ethyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-2-3-4(9)6-5(10)8-7-3/h2H2,1H3,(H2,6,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZOSCCFHLYVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482695
Record name ST51035625
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-12-0
Record name ST51035625
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one
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Reactant of Route 6
6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one

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